2-Amino-4-nitrophenol
Overview
Description
2-Amino-4-nitrophenol is a chemical compound that is part of the aminophenol family, which are compounds containing an amino group attached to a phenol ring. This particular compound also has a nitro group positioned on the fourth carbon of the phenol ring. It is an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The presence of both amino and nitro groups on the phenol ring makes it a versatile compound for further chemical reactions and modifications.
Synthesis Analysis
The synthesis of 2-Amino-4-nitrophenol and its derivatives can be achieved through various methods. For instance, 4-chloro-2-nitrophenol can be synthesized from 2,5-dichloronitrobenzene by hydrolysis, followed by catalytic reduction to obtain 2-amino-4-chlorophenol with high purity and yield . Additionally, the synthesis of 4-amino-3-nitrophenol from p-aminophenol involves acetylation, nitration, and hydrolysis, with optimization of the process leading to increased yields . These methods demonstrate the feasibility of synthesizing nitrophenol derivatives through controlled reactions.
Molecular Structure Analysis
The molecular structure of 2-amino-4-nitrophenol and related compounds has been studied using various techniques. For example, the crystal structure of 2-amino-5-nitrophenol has been determined, revealing that the molecules are held together by hydrogen bonds to form a ribbon along the crystal axis, with dipole-dipole interactions further stabilizing the structure . Similarly, the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and its reduced form have been elucidated using single-crystal X-ray diffraction, showing intermolecular hydrogen bonds that stabilize the structures .
Chemical Reactions Analysis
2-Amino-4-nitrophenol can undergo various chemical reactions due to the presence of reactive amino and nitro groups. For instance, it can react with α-ketoacids and esters to yield heterocyclic compounds such as benzoxazinones or non-cyclized compounds like imines and amides . The compound can also be involved in the synthesis of potential antitumor agents, as demonstrated by the conversion of 4-(3-nitropyridin-2-ylamino)phenol to its amino derivative . Furthermore, the reduction of 4-nitrophenol to 4-aminophenol is a critical step in the synthesis of amine compounds for industrial applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4-nitrophenol are influenced by its molecular structure. The presence of both amino and nitro groups contributes to its reactivity and the ability to form hydrogen bonds, which can affect its solubility, melting point, and other physical properties. The crystalline nature of its derivatives, as revealed by X-ray diffraction studies, indicates a well-defined molecular arrangement that can impact the compound's stability and reactivity . The optimization of synthesis processes, such as the one described for 4-amino-3-nitrophenol, can lead to improvements in the physical properties of the final product, such as purity and yield .
Scientific Research Applications
Toxicity and Degradability in Anaerobic Systems
2-Amino-4-nitrophenol, a derivative of nitrophenols, has been studied for its toxic effects and degradability in anaerobic systems. In a study by Uberoi and Bhattacharya (1997), it was found that nitrophenols, including 2-amino-4-nitrophenol, can be transformed both abiotically and biotically under anaerobic conditions. This transformation is significant in understanding the environmental impact and treatment of nitrophenol pollutants in water systems (Uberoi & Bhattacharya, 1997).
Catalytic Reduction of Nitrophenols
Din et al. (2020) explored the use of nanocatalytic systems for the chemical reduction of nitrophenols to aminophenols, which is a key transformation in industrial processes. The study highlights the potential of using 2-amino-4-nitrophenol in catalytic processes for removing hazardous dyes from water sources (Din et al., 2020).
Photoaffinity Labeling
Hanstein, Hatefi, and Kiefer (1979) investigated the photochemical properties of 2-azido-4-nitrophenol, a compound derived from 2-amino-4-nitrophenol, for its use in photoaffinity labeling. This study is crucial in understanding the potential applications of 2-amino-4-nitrophenol derivatives in biochemical research (Hanstein et al., 1979).
Fungicidal Properties
Mukhtorov et al. (2019) explored the fungicidal effects of 2-amino-4-nitrophenol and its derivatives. This research is significant for agricultural and environmental sciences, as it provides insights into the potential use of these compounds in controlling phytopathogenic fungi (Mukhtorov et al., 2019).
Voltammetric and Amperometric Determination
Dejmková et al. (2011) developed methods for the determination of 2-amino-4-nitrophenol and its metabolites using voltammetry and HPLC. This research is important for analytical chemistry, especially in the context of environmental monitoring and analysis (Dejmková et al., 2011).
Biotransformation and Removal under Denitrifying Conditions
Karim and Gupta (2003) studied the effect of COD/NO(3)(-)-N ratio on the biotransformation and removal of nitrophenols, including 2-amino-4-nitrophenol, in UASB reactors. This study contributes to the field of environmental biotechnology, particularly in the treatment of industrial effluents (Karim & Gupta, 2003).
Electrochemical Sensing Platform for Toxic Organic Pollutants
Shah et al. (2017) developed an electrochemical sensing platform using gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, including 2-amino-4-nitrophenol. This research is significant in the development of sensitive and selective methods for the detection of environmental pollutants (Shah et al., 2017).
Safety And Hazards
2-Amino-4-nitrophenol is toxic by ingestion. It may be harmful by inhalation or skin absorption. It is an irritant of the skin, eyes, and upper respiratory tract . When heated to decomposition it emits irritating gases and toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . It may cause an allergic skin reaction .
Future Directions
properties
IUPAC Name |
2-amino-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZVIIYRNMWPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Record name | 2-AMINO-4-NITROPHENOL | |
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DSSTOX Substance ID |
DTXSID6020062 | |
Record name | 2-Amino-4-nitrophenol | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992), Yellow-brown or orange solid; [HSDB] Gold colored powder; [MSDSonline] | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-Amino-4-nitrophenol | |
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Flash Point |
100 °C | |
Record name | 2-Amino-4-nitrophenol | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, diethyl ether, acetic acid, warm benzene, Soluble in acetone, In water, 925 mg/L at 23 °C | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Vapor Pressure |
0.0000352 [mmHg] | |
Record name | 2-Amino-4-nitrophenol | |
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Mechanism of Action |
Two hair dye components, carcinogenic 4-nitro-2-aminophenol and 5-nitro-2-aminophenol, induced Cu(II)-dependent DNA cleavage frequently at thymine and guanine residues in DNA fragments obtained from the c-Ha-ras-1 protooncogene. When the p53 tumor suppressor gene was used, 4-nitro-2-aminophenol caused Cu(II)-dependent piperidine-labile sites at poly G sequences. In the presence of Cu(II), both components increased 8-oxo-7,8-dihydro-2'-deoxyguanosine formation in DNA. The inhibitory effects of catalase and bathocuproine on DNA damage suggest the involvement of H2O2 and Cu(I). It is speculated that nitro-2-aminophenols undergo Cu(II)-mediated autoxidation to generate active oxygen species causing DNA damage which leads to their carcinogenesis. | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Product Name |
2-Amino-4-nitrophenol | |
Color/Form |
Orange prisms from water, Yellow-brown leaflets containing water of crystallization, Yellow-brown to orange prisms | |
CAS RN |
99-57-0 | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-Amino-4-nitrophenol | |
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Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-AMINO-4-NITROPHENOL | |
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Melting Point |
293 to 297 °F (anhydrous) (NTP, 1992), 80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/ | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Retrosynthesis Analysis
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